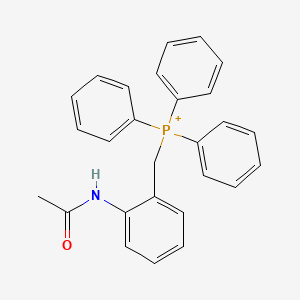
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a triphenylphosphoranyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide typically involves the reaction of triphenylphosphine with a suitable precursor, such as a halogenated phenylacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Formation of N-(2-((Triphenylphosphoranyl)methyl)phenyl)amine.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide involves its interaction with specific molecular targets. The triphenylphosphoranyl group can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide: Similar in structure but with a methoxy and methyl group instead of the acetamide moiety.
N-(2-(Trifluoromethoxy)phenyl)acetamide: Contains a trifluoromethoxy group instead of the triphenylphosphoranyl group.
Uniqueness
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is unique due to the presence of the triphenylphosphoranyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
80556-69-0 |
|---|---|
Molecular Formula |
C27H25NOP+ |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2-acetamidophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H24NOP/c1-22(29)28-27-20-12-11-13-23(27)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/p+1 |
InChI Key |
HPJOKHYZSIFSFY-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


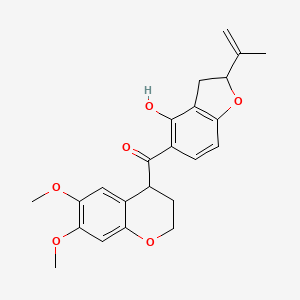
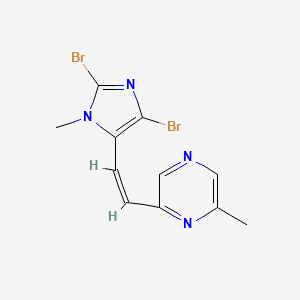
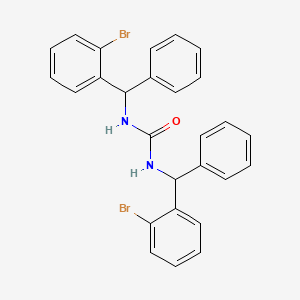

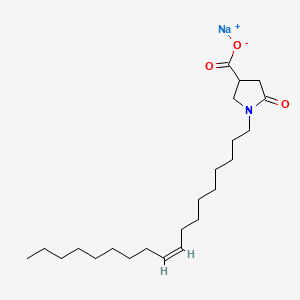

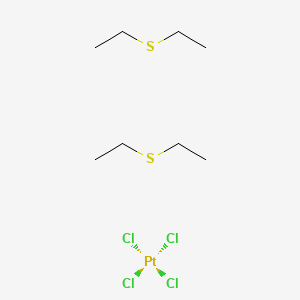
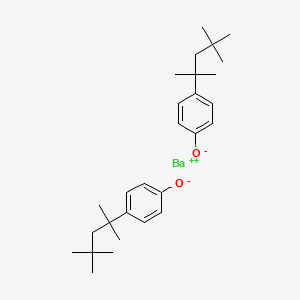
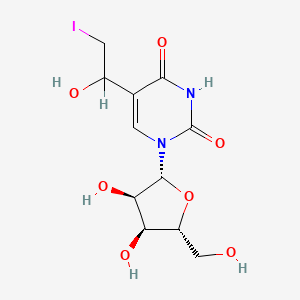
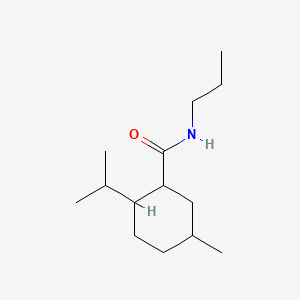
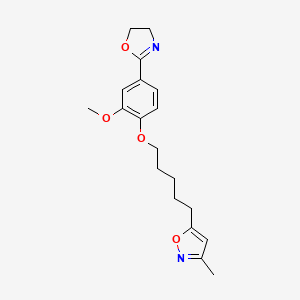
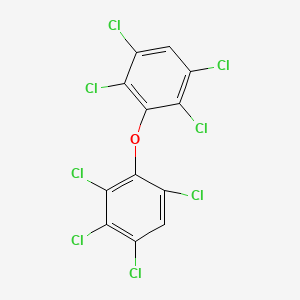

![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
